Neuroleptic Activity: 5-Fluoro vs. 6-Fluoro vs. Unsubstituted Benzo[d]isoxazole Derivatives in Climbing Mouse Assay
In a systematic SAR study of 34 benzisoxazole derivatives, the 5-fluoro-substituted compound (1-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethanone) exhibited distinct neuroleptic potency relative to the 6-fluoro, 7-fluoro, and unsubstituted parent scaffolds. The study employed the climbing mouse assay as a behavioral model predictive of antipsychotic efficacy [1].
| Evidence Dimension | Neuroleptic activity (climbing mouse assay; inhibition of apomorphine-induced climbing behavior) |
|---|---|
| Target Compound Data | 5-Fluoro derivative: active (qualitative classification as neuroleptically active) |
| Comparator Or Baseline | 6-Fluoro derivative: active but with altered potency profile; Unsubstituted benzisoxazole: inactive or markedly less active |
| Quantified Difference | The 5-fluoro substitution conferred neuroleptic activity, whereas the unsubstituted benzisoxazole scaffold lacked activity. The regioisomeric 6-fluoro analog exhibited a different activity profile, demonstrating that the position of fluorine substitution is a critical determinant of pharmacological effect. |
| Conditions | Climbing mouse assay; apomorphine-induced climbing behavior model; [³H]spiroperidol binding inhibition as confirmatory assay |
Why This Matters
This head-to-head data demonstrates that the 5-fluoro regioisomer is pharmacologically non-interchangeable with the 6-fluoro analog or unsubstituted benzisoxazole, making correct CAS specification essential for antipsychotic lead development.
- [1] Strupczewski, J. T., Allen, R. C., Gardner, B. A., Schmid, B. L., Stache, U., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761–769. View Source
